

A Comparative Guide to Biophysical Assays for Measuring PROTAC Ternary Complex Kinetics

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The formation of a stable ternary complex, consisting of the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of targeted protein degradation. The kinetic parameters of this complex—how quickly it forms (association rate, k_{on}) and how long it lasts (dissociation rate, k_{off})—are critical determinants of a PROTAC's efficacy. A thorough understanding of these kinetics is paramount for the rational design and optimization of potent and selective protein degraders.

This guide provides an objective comparison of key biophysical assays used to measure the kinetics of PROTAC ternary complex formation. We present a summary of quantitative data, detailed experimental protocols for key techniques, and visualizations to elucidate the underlying principles and workflows.

Quantitative Comparison of Biophysical Assays

The selection of an appropriate biophysical assay depends on various factors, including the specific biological question, the availability of reagents, and the desired throughput. The following table summarizes key kinetic and affinity parameters for the well-characterized PROTAC MZ1, which recruits the second bromodomain of BRD4 (BRD4-BD2) to the von Hippel-Lindau (VHL) E3 ligase, as measured by different techniques.

Assay	PROTAC System	Parameter	Binary Interaction (PROTAC:E3 Ligase)	Ternary Complex (Target:PROTAC:E3 Ligase)	Cooperativity (α)	Reference
Surface Plasmon Resonance (SPR)	MZ1 : BRD4-BD2 : VHL	K _D (nM)	29	1	22	[1]
k _{on} (10 ⁵ M ⁻¹ s ⁻¹)	7	59	[1]			
k _{off} (s ⁻¹)	0.019	0.006	[1]			
Half-life (s)	43	130	[1]			
Isothermal Titration Calorimetry (ITC)	MZ1 : BRD4-BD2 : VHL	K _D (nM)	66	3.7	17.8	[1]
Bio-Layer Interferometry (BLI)	MZ1 : Brd4-BD2 : VHL	K _D (nM)	N/A	~4	N/A	[2]
Time-Resolved Fluorescence Energy Transfer (TR-FRET)	dBET1 : BRD2-BD1 : CRBN	EC ₅₀ (nM)	N/A	~20	N/A	[3]
Microscale Thermophoresis (MST)	MZ1 : Brd4-BD1 : VCB	K _D (nM)	55 ± 6	39 ± 4	1.4	[4]

MZ1 :

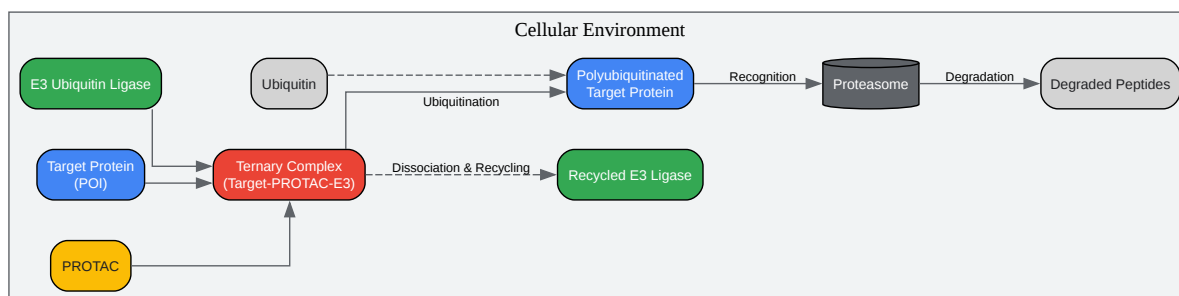
Brd4-BD2 : K_D (nM) 55 ± 6 5.0 ± 0.4 11 [4]

VCB

Note: VCB complex consists of VHL, Elongin C, and Elongin B. Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other. N/A indicates that the data was not available in the cited sources.

The PROTAC Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific target proteins. This process is initiated by the formation of a ternary complex.



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PROTAC-mediated protein degradation pathway.

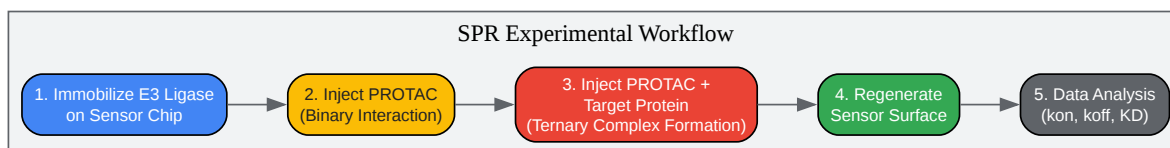
Experimental Protocols and Methodologies

A detailed understanding of the experimental setup is crucial for interpreting kinetic data. Here, we provide protocols for some of the most common biophysical assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.^[1] It provides both kinetic (k_{on} , k_{off}) and affinity (K_D) data.

Experimental Workflow:



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A typical SPR workflow for PROTAC ternary complex analysis.

Protocol for VHL/MZ1/BRD4-BD2 Ternary Complex Analysis:

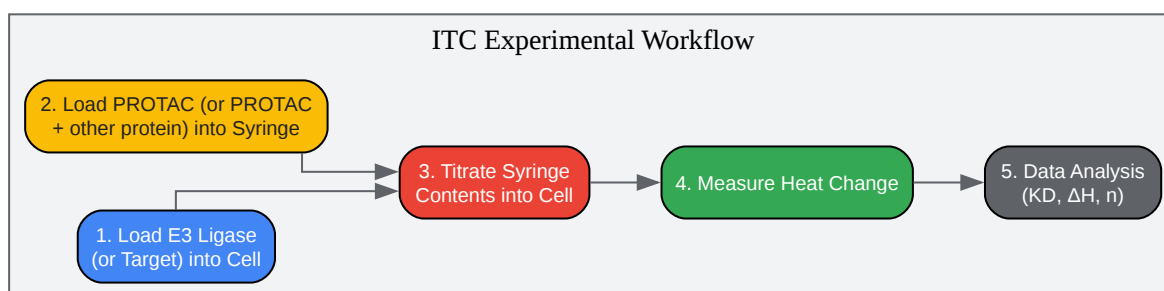
- **Immobilization:** Covalently immobilize biotinylated VCB complex onto a streptavidin-coated sensor chip.
- **Binary Interaction:** To measure the binary interaction between MZ1 and VHL, inject a series of concentrations of MZ1 over the sensor surface and a reference flow cell.
- **Ternary Complex Formation:** To measure the ternary complex kinetics, pre-incubate a fixed, saturating concentration of BRD4-BD2 with a series of concentrations of MZ1. Inject these solutions over the VHL-immobilized surface.
- **Regeneration:** After each injection cycle, regenerate the sensor surface using a low pH buffer to remove bound analytes.
- **Data Analysis:** Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate (k_{on}), dissociation rate (k_{off}), and equilibrium dissociation constant (K_D).

The cooperativity factor (α) is calculated by dividing the K_D of the binary interaction by the K_D of the ternary complex formation.[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[5]

Experimental Workflow:



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A general ITC workflow for measuring PROTAC binding thermodynamics.

Protocol for Cooperativity Measurement:

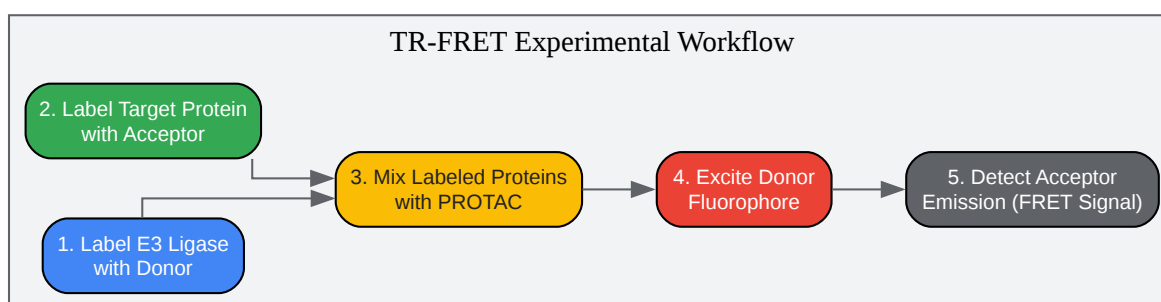
- Binary Titration 1: Titrate the PROTAC into a solution of the E3 ligase to determine the binary binding affinity (K_{D1}).
- Binary Titration 2: Titrate the PROTAC into a solution of the target protein to determine the second binary binding affinity (K_{D2}).
- Ternary Titration: Titrate the PROTAC into a solution containing a mixture of the E3 ligase and the target protein. Alternatively, titrate one of the proteins into a solution of the other protein pre-saturated with the PROTAC.

- Data Analysis: The heat changes from the titrations are used to calculate the binding affinities. The cooperativity factor (α) is calculated from the binary and ternary affinities.[5]

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are brought into close proximity by a binding event.[3] This technique is well-suited for high-throughput screening.

Experimental Workflow:



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Schematic of a TR-FRET assay for ternary complex detection.

Protocol for BRD/PROTAC/CRBN Ternary Complex:

- Reagent Preparation: Use a GST-tagged bromodomain (e.g., BRD2-BD1) and a His-tagged CRBN-DDB1 complex. The donor is a terbium-labeled anti-GST antibody, and the acceptor is a fluorescently labeled anti-His antibody.
- Assay Setup: In a microplate, add the GST-BRD, His-CRBN, anti-GST-Tb, and anti-His-acceptor antibodies.
- PROTAC Addition: Add a serial dilution of the PROTAC to the wells.
- Incubation: Incubate the plate to allow for ternary complex formation.

- **Measurement:** Read the plate on a TR-FRET enabled reader, measuring the emission from both the donor and acceptor fluorophores.
- **Data Analysis:** The ratio of the acceptor to donor emission is calculated. A bell-shaped dose-response curve is typically observed, where the peak of the curve represents the maximal ternary complex formation.^{[3][6]}

Comparison of Assay Characteristics

Feature	Surface Plasmon Resonance (SPR)	Isothermal Titration Calorimetry (ITC)	Bio-Layer Interferometry (BLI)	Time-Resolved FRET (TR-FRET) & NanoBRET	Microscale Thermophoresis (MST)
Principle	Mass change on a sensor surface	Heat change upon binding	Change in interference pattern of light	Energy transfer between donor and acceptor	Temperature-induced molecular movement
Labeling	Label-free (one partner immobilized)	Label-free	Label-free (one partner immobilized)	Requires fluorescent/luminescent labels	Requires one fluorescently labeled partner
Information	k_{on} , k_{off} , K_D , stoichiometry	K_D , ΔH , ΔS , stoichiometry (n)	k_{on} , k_{off} , K_D	Relative affinity (EC_{50}), endpoint or kinetic	K_D
Throughput	Medium	Low	High	High	High
Sample Consumption	Low to medium	High	Low	Low	Very Low
Key Advantage	Real-time kinetic data	Gold standard for thermodynamics	High throughput, real-time data	High throughput, suitable for cellular assays	Low sample consumption, works in complex media
Key Limitation	Immobilization can affect protein activity	Low throughput, high sample needs	Less sensitive than SPR for small molecules	Requires labeling, potential for artifacts	Requires labeling, sensitive to buffer changes

Conclusion

The study of PROTAC ternary complex kinetics is a rapidly evolving field, and the choice of biophysical assay is critical for generating reliable and informative data. SPR and BLI offer real-time kinetic information without the need for labels, making them powerful tools for detailed mechanistic studies.[1][2] ITC provides unparalleled thermodynamic data, which is essential for understanding the driving forces of complex formation.[5] High-throughput methods like TR-FRET and NanoBRET are invaluable for screening large compound libraries and for studying ternary complex formation in a more physiological cellular context.[3][7] MST offers a solution-based method with very low sample consumption.

A multi-faceted approach, employing a combination of these techniques, will ultimately provide the most comprehensive understanding of PROTAC-induced ternary complex formation. This detailed kinetic and thermodynamic information is crucial for guiding the medicinal chemistry efforts to develop the next generation of highly potent and selective protein degraders.

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